molecular formula C14H17NO3 B12213616 3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one CAS No. 1114596-82-5

3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B12213616
CAS No.: 1114596-82-5
M. Wt: 247.29 g/mol
InChI Key: BKDIQRJGHFJKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring an amino group at position 3 and a 3,4-dimethoxyphenyl substituent at position 3. Its structure combines a conjugated enone system with electron-rich aromatic substituents, enabling diverse reactivity and intermolecular interactions, as observed in crystallographic studies of related compounds .

Properties

CAS No.

1114596-82-5

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H17NO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6,15H2,1-2H3

InChI Key

BKDIQRJGHFJKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency.

Another synthetic route involves the use of 3,4-dimethoxyphenylacetonitrile as a starting material. This compound is reacted with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired cyclohexenone derivative. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These processes utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of efficient catalysts and purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.

    Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of fragrances, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The presence of the amino and methoxy groups allows for interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
3-Amino-5-methylcyclohex-2-en-1-one Methyl (C5) C₇H₁₁NO 125.17 g/mol Intermediate in organic synthesis; lower lipophilicity compared to aryl-substituted analogs
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone Nitroanilino (C3), dimethyl (C5) C₁₄H₁₇N₃O₃ 275.30 g/mol Exhibits aromatic stacking interactions in crystal lattice; potential bioactivity in benzimidazole derivatives
trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Styryl (C4), dimethoxyphenyl (C3) C₂₄H₂₆O₄ 390.46 g/mol Neurotrophic activity in PC12 cells; enhanced membrane permeability due to extended conjugation
2-(1-(Ethoxyimino)propyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one Ethoxyimino propyl (C2), trimethylphenyl (C5) C₂₁H₂₉NO₃ 343.46 g/mol Agricultural applications (herbicide); stabilized by hydrogen bonding

Crystallographic and Physicochemical Properties

  • Crystal Packing : The 3,4-dimethoxyphenyl group facilitates π-π stacking interactions, as seen in related compounds (e.g., ). However, the absence of bulky substituents at C5 (unlike 5,5-dimethyl analogs) may reduce steric hindrance, enhancing solubility .
  • Hydrogen Bonding: The amino group at C3 enables hydrogen bonding with carbonyl oxygen, stabilizing enone tautomers. This contrasts with hydroxy-substituted analogs (), where intramolecular H-bonding dominates .

Biological Activity

3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction between 3,4-dimethoxybenzylamine and cyclohex-2-en-1-one. Common methods include:

  • Base-Catalyzed Reactions : Utilizing sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures.
  • Industrial Production : Larger-scale synthesis may employ continuous flow reactors to enhance efficiency and yield by optimizing parameters such as temperature and pressure.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated moderate to good activity. The minimum inhibitory concentrations (MICs) were reported in the range of 0.17 to >3.75 mg/mL, with specific sensitivity observed against Bacillus cereus and Escherichia coli .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.170.23
Salmonella Typhimurium0.470.94

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including prostate cancer cells (PC-3). The mechanism appears to involve the modulation of specific signaling pathways that regulate cell growth and apoptosis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer.
  • Receptor Modulation : It could activate or inhibit specific receptors that trigger beneficial cellular responses, contributing to its antimicrobial and anticancer effects .

Comparative Analysis

When compared to similar compounds such as cyclohexenone and 3,4-dimethoxyphenethylamine, this compound exhibits unique properties due to its specific substitution pattern which enhances its biological activity.

Compound Unique Feature
CyclohexenoneSimpler structure without substituents
3,4-DimethoxyphenethylamineDifferent overall structure affecting reactivity
This compound Enhanced stability and biological activity due to unique substitutions

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of several derivatives including this compound. Results indicated that this compound exhibited superior activity against E. coli, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro assays demonstrated that this compound significantly inhibited the growth of PC-3 prostate cancer cells at concentrations as low as 10 μM, suggesting a promising avenue for further therapeutic exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.